molecular formula C8H11N B074987 2,3,6-Trimethylpyridine CAS No. 1462-84-6

2,3,6-Trimethylpyridine

Cat. No.: B074987
CAS No.: 1462-84-6
M. Wt: 121.18 g/mol
InChI Key: UTBIMNXEDGNJFE-UHFFFAOYSA-N
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Description

2,3,6-Trimethylpyridine is a pyridine derivative with methyl substituents at the 2-, 3-, and 6-positions of the aromatic ring. It is structurally distinct from other trimethylpyridine isomers, such as 2,4,6-trimethylpyridine (collidine), due to the spatial arrangement of its methyl groups. This compound has been identified in microbial volatiles (e.g., S. litoris bacteria) and shale oil extracts, though its full characterization in natural sources remains incomplete .

Preparation Methods

Gas-Phase Catalytic Synthesis Using Methyl Ethyl Ketone and Formaldehyde

The predominant method for synthesizing 2,3,6-trimethylpyridine involves the gas-phase reaction of methyl ethyl ketone (MEK), formaldehyde, and ammonia over modified HZSM-5 zeolite catalysts . This approach leverages the acidic and shape-selective properties of zeolites to direct the formation of specific trimethylpyridine isomers.

Reaction Mechanism and Conditions

The reaction proceeds via a condensation-cyclization mechanism, where MEK and formaldehyde undergo aldol condensation to form unsaturated intermediates, which subsequently react with ammonia to yield pyridine derivatives. Critical parameters include:

  • Temperature : 350–400°C to balance reaction kinetics and catalyst stability.

  • Molar Ratios : MEK:formaldehyde:ammonia = 1:1:2–3 for optimal selectivity.

  • Space Velocity : 0.25–1 h⁻¹ to minimize side reactions like coking .

Catalyst Modifications and Performance

Modifying HZSM-5 zeolites with metals such as Pb, Fe, or La enhances both activity and selectivity. Table 1 summarizes the impact of catalyst composition on this compound yields:

Catalyst Modification2,3,6-Collidine Yield (%)MEK Conversion (%)
Pb (5 wt%)27.493.5
Fe (5 wt%)22.293.5
La (5 wt%)19.599.3

Data derived from .

Lead-modified catalysts exhibit superior selectivity due to enhanced Lewis acidity, which promotes cyclization over polymerization. In contrast, lanthanum-doped zeolites achieve near-complete MEK conversion but favor tetramethylpyridine byproducts .

Alternative Carbonyl Precursors: 2-Butanol

Replacing MEK with 2-butanol alters the reaction pathway, yielding a distinct isomer distribution. This method, while less efficient, provides insights into steric and electronic effects on product formation.

Reaction Parameters and Outcomes

Using 2-butanol at 350°C with HZSM-5 (Pb-modified) yields 18.7% 2,3,6-collidine alongside 18.7% 2,3,5-collidine . The lower selectivity stems from the bulkier alkoxy intermediates, which hinder precise cyclization.

Comparative Analysis of Methodologies

Efficiency and Scalability

The MEK-formaldehyde-ammonia route is industrially favored due to higher yields (19.5–27.4%) and continuous operation capabilities. In contrast, 2-butanol-based synthesis remains limited to batch processes with moderate efficiency.

Environmental and Economic Considerations

Zeolite catalysts are reusable, reducing waste generation. However, Pb modification raises concerns about metal leaching, necessitating post-reaction treatments.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Role as a Solvent and Reagent:
2,3,6-Trimethylpyridine serves as a solvent in various chemical reactions due to its polar nature and ability to dissolve a wide range of organic compounds. It is often used in the synthesis of heterocyclic compounds and as a reagent in the preparation of complex organic molecules.

Case Study: Synthesis of N-acyl Aminocoumarins
In a study focused on synthesizing N-acyl aminocoumarins, this compound was employed as a solvent. The reaction conditions allowed for high yields under mild conditions, showcasing its utility in organic synthesis .

Coordination Chemistry

Ligand Properties:
As a ligand, this compound can form stable complexes with various metal ions. Its steric and electronic properties make it suitable for stabilizing transition metal complexes.

Case Study: Gold(III) Complexes
Research has demonstrated that this compound can be utilized to synthesize gold(III) complexes that exhibit anticancer properties. The complex trichloro(2,4,6-trimethylpyridine)Au(III) was grafted onto nanoporous silica (MCM-41) for drug delivery applications. This study highlighted the cytotoxic effects of the gold complex on cancer cell lines and its potential for therapeutic use .

Environmental Applications

Indicator in Environmental Studies:
this compound has been identified as a useful diagnostic indicator in environmental studies. Its presence in water samples can indicate contact with shale oils or other pollutants.

Case Study: Alkylpyridines in Water Analysis
A study analyzed alkylpyridines, including this compound, in surface waters adjacent to oil shale facilities. The findings suggested that these compounds could serve as biomarkers for environmental contamination .

Biological Effects

Neuropharmacological Research:
In neuropharmacological studies, collidine has shown effects on neurotransmitter release and has been investigated for its impact on neural tissues.

Case Study: Effects on Rat Pineal Gland
Research indicated that collidine affects the pineal gland's function by influencing monoamine release. This suggests potential implications for understanding neurotransmitter dynamics and neuropharmacology .

Industrial Applications

Use in the Production of Pesticides and Pharmaceuticals:
Collidine is also employed in the synthesis of various agrochemicals and pharmaceuticals due to its ability to facilitate reactions that produce biologically active compounds.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Chemical SynthesisSolvent and reagent for organic reactionsSynthesis of N-acyl aminocoumarins
Coordination ChemistryLigand for metal complexesGold(III) complexes for anticancer therapy
Environmental StudiesDiagnostic indicator for pollutionAlkylpyridines analysis in water
Biological EffectsNeuropharmacological effects on neurotransmittersImpact on rat pineal gland
Industrial ApplicationsProduction of pesticides and pharmaceuticalsGeneral industrial use

Mechanism of Action

The mechanism by which 2,3,6-trimethylpyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen atom. In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

The positions of methyl groups on the pyridine ring significantly influence steric effects, solubility, and reactivity. A comparative analysis of key isomers is provided below:

Property 2,3,6-Trimethylpyridine 2,4,6-Trimethylpyridine (Collidine) 3,4,5-Trimethylpyridine
CAS Number Not fully documented 108-75-8 20579-43-5
Molecular Formula C₈H₁₁N C₈H₁₁N C₈H₁₁N
Molecular Weight 121.18 (estimated) 121.18 121.18
Boiling Point Not available 171–173°C 205–207°C (Literature)
Key Applications Microbial volatiles, research Analytical internal standard, iodination reagent Synthetic intermediates
Safety Notes Not for fragrance/flavor use Generally recognized as safe in synthesis Limited data

Key Observations :

  • Steric Effects : The 2,3,6-isomer has adjacent methyl groups, creating conformational hindrance that reduces binding affinity in kinase inhibition studies compared to unsubstituted pyridines .
  • Solubility and Volumetric Properties: 2,4,6-Trimethylpyridine forms stable complexes with proton-donating molecules (e.g., methanol), with calculated association energies explaining its miscibility behavior . Data for this compound in such systems are lacking.

Mechanistic Insights :

  • In drug design, substituting pyridine with this compound in cabozantinib analogs abolished c-Met kinase inhibition due to steric clashes, whereas unsubstituted pyridine retained activity .
  • Lipophilicity (log P) differences between isomers may explain variations in membrane permeability and biological interactions .

Biological Activity

2,3,6-Trimethylpyridine, also known as collidine, is a nitrogen-containing heterocyclic compound with the molecular formula C8H11NC_8H_{11}N. It is a colorless liquid that is slightly soluble in water and has been identified in low-temperature coal tar and coal soot. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

  • Molecular Weight : 135.18 g/mol
  • Density : 0.913 g/cm³
  • Solubility : Slightly soluble in water; more soluble in organic solvents .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • Studies have shown that collidine possesses antimicrobial effects against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
  • Neuroprotective Effects :
    • There is evidence suggesting that this compound may offer neuroprotective benefits. It has been studied for its potential role in protecting neuronal cells from oxidative stress and apoptosis .
  • Cytotoxicity :
    • Some studies have reported cytotoxic effects of collidine on cancer cell lines. For instance, it has been shown to induce apoptosis in specific tumor cells, making it a candidate for further investigation in cancer therapy .

Toxicological Aspects

While this compound shows promise in various applications, its toxicity profile must be considered:

  • Acute Toxicity : Exposure to high concentrations can lead to respiratory irritation and central nervous system effects. The lethal dose (LD50) values vary depending on the exposure route and species studied.
  • Chronic Effects : Long-term exposure has been linked to potential carcinogenic effects based on animal studies; however, human data remains limited .

Case Study 1: Antimicrobial Activity

A study conducted by Riley et al. demonstrated that collidine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. This suggests that collidine could be a useful compound in developing new antimicrobial agents .

Case Study 2: Neuroprotection

In a neurotoxicity study involving rat cortical neurons exposed to oxidative stress-inducing agents, collidine was found to significantly reduce cell death compared to untreated controls. The study concluded that collidine's neuroprotective effects may involve the modulation of oxidative stress pathways .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli with MIC of 50 µg/mL
Neuroprotective EffectsReduced neuronal death under oxidative stress conditions
CytotoxicityInduced apoptosis in cancer cell lines; potential for therapeutic use
Toxicity ProfileRespiratory irritation noted; LD50 values suggest caution with high concentrations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,6-Trimethylpyridine in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves alkylation or methylation of pyridine derivatives. For example, methylation of pyridine using methyl halides or methanol in the presence of catalysts like ZnCl₂ or P₂O₅ can yield trimethylated products. However, regioselectivity must be controlled to favor the 2,3,6-isomer. Purification via fractional distillation or recrystallization is critical to isolate the desired product, as by-products (e.g., 2,4,6-isomers) are common .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar pyridines (e.g., 2,4,6-Trimethylpyridine), researchers should:

  • Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors .
  • Store the compound away from ignition sources due to potential flammability (H226) .
  • Dispose of waste via certified hazardous waste handlers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry by identifying methyl group positions (e.g., distinct chemical shifts for 2,3,6-substitution vs. other isomers) .
  • GC-MS : Useful for purity assessment and identifying volatile by-products .
  • FT-IR : Detects functional groups (e.g., C-H stretching in methyl groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound?

  • Methodological Answer : Discrepancies in properties like vapor pressure or boiling points may arise from impurities or measurement techniques. To address this:

  • Use high-purity samples (>99%) verified via GC-MS .
  • Employ standardized methods (e.g., Swietosławski ebulliometry for vapor pressure measurements, as described for 2,4,6-Trimethylpyridine) .
  • Cross-validate data with computational models (e.g., COSMO-RS) to reconcile experimental and theoretical values .

Q. What strategies optimize the purity of this compound during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids like AlCl₃ to enhance regioselectivity and reduce by-products .
  • Chromatographic Purification : Preparative HPLC with polar stationary phases (e.g., C18) can separate isomers .
  • Crystallization : Solvent selection (e.g., ethanol/water mixtures) improves yield and purity .

Q. What are the potential applications of this compound in catalytic or pharmaceutical research?

  • Methodological Answer :

  • Coordination Chemistry : Its methyl groups can act as electron-donating substituents, enhancing ligand-metal binding in catalysis (e.g., Pd-catalyzed cross-coupling reactions) .
  • Pharmaceutical Intermediates : The compound’s stability and solubility make it a candidate for synthesizing heterocyclic drugs (e.g., analogs of pyridine-based kinase inhibitors) .
  • Solvent Effects : Study its role as a co-solvent in reactions requiring non-polar environments .

Properties

IUPAC Name

2,3,6-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-5-7(2)9-8(6)3/h4-5H,1-3H3
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InChI Key

UTBIMNXEDGNJFE-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(N=C(C=C1)C)C
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Molecular Formula

C8H11N
Record name 2,3,6-COLLIDINE
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DSSTOX Substance ID

DTXSID5051731
Record name 2,3,6-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

2,3,6-collidine is a colorless liquid with a density of 0.913 g / cm3. Slightly soluble in water. Found in low-temperature coal tar and coal soot., Colorless liquid; [CAMEO]
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Boiling Point

343 to 345 °F at 760 mmHg (NTP, 1992)
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Density

0.922 (NTP, 1992) - Less dense than water; will float
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CAS No.

1462-84-6, 29611-84-5
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Melting Point

12 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Such pyridine bases as pyridine, picoline, lutidine, collidine, etc. can be produced in the present invention. For example, when formaldehyde and acetaldehyde are used together with ammonia, pyridine and 3-picoline are obtained. When formaldehyde and propionaldehyde are used together with ammonia, 3,5-lutidine and a small amount of 3-picoline are obtained. When formaldehyde, acetaldehyde and propionaldehyde are used together with ammonia, pyridine, 3-picoline and 3,5-lutidine are obtained. Further, when formaldehyde and acetone are used together with ammonia, 2,6-lutidine is principally obtained. When diethylketone or methylethylketone is used together with ammonia, 2,6-diethyl-3-methylpyridine or 2,3,6-trimethylpyridine is obtained.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,6-Trimethylpyridine
2,3,6-Trimethylpyridine
2,3,6-Trimethylpyridine
2,3,6-Trimethylpyridine
2,3,6-Trimethylpyridine
2,3,6-Trimethylpyridine

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